
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boronic acid derivative with a complex molecular structure. This compound is characterized by the presence of a boronic ester group and a tetrahydroisoquinoline core, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Boronic Acid Formation: The starting material, 2-methyl-7-bromotetrahydroisoquinoline, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.
Purification: The reaction mixture is purified using column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Boronic acids
Reduction: Hydrogenated derivatives
Substitution: Biaryls and other cross-coupled products
Scientific Research Applications
Key Features
- The presence of the dioxaborolane group enhances its reactivity and potential interactions in biological systems.
- The isoquinoline structure is known for its diverse pharmacological activities.
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that various isoquinoline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL . The incorporation of the dioxaborolane moiety may enhance these effects by improving solubility and bioavailability.
Antimicrobial Properties
Compounds similar to 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline have been evaluated for their antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The unique structure may contribute to enhanced interaction with microbial targets.
Neuroprotective Effects
Isoquinoline derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases . The potential for neuroprotection could be further investigated with the specific compound .
Synthetic Utility
The compound serves as a valuable building block in organic synthesis due to its dual functionality. Its reactivity can be harnessed for the development of more complex molecules in drug discovery and materials science.
Case Study 1: Anticancer Activity Assessment
A study synthesized a series of isoquinoline derivatives and tested their anticancer activity against several cell lines. Among these compounds, one derivative exhibited an IC50 value lower than that of doxorubicin, indicating potent anticancer properties. This study highlights the potential of isoquinoline-based compounds in cancer therapy .
Case Study 2: Antimicrobial Screening
A comparative study evaluated the antimicrobial activity of various isoquinoline derivatives against standard bacterial strains. Compounds demonstrating significant zone inhibition were further analyzed for their minimum inhibitory concentration (MIC), revealing promising candidates for antibiotic development .
Mechanism of Action
The mechanism by which 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is crucial in the construction of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.
Comparison with Similar Compounds
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness: 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the tetrahydroisoquinoline core and the boronic ester group. These features make it particularly suitable for cross-coupling reactions and the synthesis of complex organic molecules.
Biological Activity
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (referred to as "the compound") is a synthetic derivative of tetrahydroisoquinoline (THIQ). This class of compounds has garnered significant attention due to their diverse biological activities, including neuroprotective effects and potential applications in treating various diseases. This article reviews the biological activity of the compound by examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHBNO |
Molecular Weight | 273.18 g/mol |
CAS Number | 942921-84-8 |
IUPAC Name | This compound |
Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's structural features likely enhance its interaction with neurotransmitter systems.
- Mechanism of Action : The compound may act as a catechol-O-methyltransferase (COMT) inhibitor. This mechanism is crucial in the treatment of Parkinson's disease by increasing dopamine levels in the brain .
- Case Study : A study demonstrated that THIQ analogs could inhibit neuroinflammation in microglial cells. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in neurodegenerative disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens.
- In Vitro Studies : Laboratory tests revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria. Its efficacy was assessed using minimum inhibitory concentration (MIC) methods .
- Potential Applications : Given its structural similarities to known antimicrobial agents, the compound may serve as a lead for developing new antibiotics or adjunct therapies for resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is essential for optimizing its biological activity.
- Functional Groups : The presence of the dioxaborolane moiety is critical for enhancing lipophilicity and facilitating cellular uptake. Modifications to this group could lead to increased potency and selectivity against target receptors .
- Comparative Analysis : Studies comparing various THIQ derivatives have indicated that substitutions at specific positions on the isoquinoline ring can significantly affect biological activity. For instance, compounds with alkyl substitutions at the nitrogen position often exhibit enhanced neuroprotective effects .
Research Findings
Recent studies have focused on synthesizing and evaluating new analogs of THIQ derivatives.
- Synthesis Techniques : Innovative synthetic routes have been developed to produce the compound efficiently while maintaining high purity levels. These methods often involve palladium-catalyzed reactions that facilitate the formation of complex structures .
- Clinical Implications : Ongoing research into THIQ derivatives suggests that they may play a role in treating conditions beyond neurodegeneration, including certain cancers and metabolic disorders due to their ability to modulate key biological pathways .
Properties
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-12-8-9-18(5)11-13(12)10-14/h6-7,10H,8-9,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMOBACHKWUQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697809 | |
Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942921-84-8 | |
Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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